Zin3 AM

Description

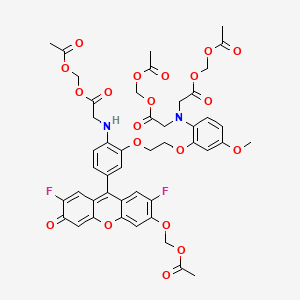

Structure

2D Structure

Properties

Molecular Formula |

C46H44F2N2O20 |

|---|---|

Molecular Weight |

982.8 g/mol |

IUPAC Name |

acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methoxyphenoxy]ethoxy]anilino]acetate |

InChI |

InChI=1S/C46H44F2N2O20/c1-25(51)62-21-66-40-17-39-32(15-34(40)48)46(31-14-33(47)37(55)16-38(31)70-39)29-6-8-35(49-18-43(56)67-22-63-26(2)52)41(12-29)60-10-11-61-42-13-30(59-5)7-9-36(42)50(19-44(57)68-23-64-27(3)53)20-45(58)69-24-65-28(4)54/h6-9,12-17,49H,10-11,18-24H2,1-5H3 |

InChI Key |

KMLHLVARODXKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)NCC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Properties of FluoZin-3 for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral and photophysical properties of FluoZin-3, a widely used fluorescent indicator for the detection of intracellular zinc (Zn²⁺). It details experimental protocols for its application in fluorescence microscopy and explores its use in studying cellular signaling pathways, particularly in the context of apoptosis.

Core Spectral and Chemical Properties of FluoZin-3

FluoZin-3 is a visible light-excitable zinc indicator that exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺. Structurally, it is similar to the calcium indicator Fluo-4 and is valued for its high selectivity for zinc over physiologically relevant concentrations of other divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺)[1][2].

Data Presentation: Quantitative Properties of FluoZin-3

While specific values for quantum yield and extinction coefficient are not consistently reported in the available literature, the fluorescence enhancement upon zinc binding is a key operational parameter.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~494 nm[1][3] | Compatible with standard 488 nm laser lines on confocal microscopes and FITC filter sets on epifluorescence microscopes. |

| Emission Maximum (λem) | ~516 nm[3][4][5] | |

| Dissociation Constant (Kd for Zn²⁺) | ~9.1 - 15 nM[2][4][6] | High affinity for zinc, making it suitable for detecting low nanomolar concentrations.[2][4][6] |

| Fluorescence Enhancement | >50-fold increase upon saturation with Zn²⁺[2][7] | |

| Selectivity | High for Zn²⁺ over Ca²⁺ (up to at least 1 µM) and Mg²⁺[2] | |

| Quantum Yield (Φ) | Not explicitly reported in reviewed literature. | The significant fluorescence enhancement suggests a notable change in quantum yield upon zinc binding. |

| Extinction Coefficient (ε) | Not explicitly reported in reviewed literature. | |

| Formulations | Cell-permeant acetoxymethyl (AM) ester and cell-impermeant tetrapotassium salt[2][4] | The AM ester allows for loading into live cells, while the salt form is used for in vitro assays or microinjection.[2][4] |

Experimental Protocols for Fluorescence Microscopy

The following protocols provide a detailed methodology for the use of FluoZin-3 in cellular imaging experiments.

2.1. Cell Loading with FluoZin-3 AM

This protocol is for loading the cell-permeant form of FluoZin-3 into adherent cells for the measurement of intracellular zinc.

-

Reagents and Materials:

-

FluoZin-3, AM (Acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic™ F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

-

Procedure:

-

Prepare a 1-5 mM FluoZin-3 AM stock solution in anhydrous DMSO. Store desiccated at -20°C, protected from light.

-

Prepare the loading solution:

-

Warm the FluoZin-3 AM stock solution to room temperature.

-

For a final loading concentration of 1-5 µM, dilute the stock solution in a physiological buffer such as HBSS.

-

To aid in the dispersion of the AM ester in the aqueous loading buffer, it is recommended to first mix the FluoZin-3 AM stock solution with an equal volume of 20% Pluronic™ F-127 before dilution. This results in a final Pluronic™ F-127 concentration of approximately 0.02%.

-

Optionally, to reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Wash the cultured cells twice with the physiological buffer.

-

Remove the buffer and add the FluoZin-3 AM loading solution to the cells.

-

Incubate the cells for 15-60 minutes at 20-37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Lowering the incubation temperature can help to reduce the compartmentalization of the dye into organelles.

-

-

Wash and De-esterification:

-

After incubation, wash the cells twice with indicator-free buffer (containing probenecid, if used) to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the intracellular FluoZin-3 AM by cellular esterases. This process traps the fluorescent indicator inside the cells.

-

-

The cells are now ready for fluorescence imaging.

-

2.2. In Situ Calibration of Intracellular FluoZin-3

To quantify intracellular zinc concentrations, an in situ calibration is necessary to determine the minimum (F_min) and maximum (F_max) fluorescence intensities.

-

Reagents and Materials:

-

FluoZin-3 AM loaded cells

-

Physiological buffer

-

Zinc ionophore (e.g., Pyrithione)

-

High-affinity zinc chelator (e.g., TPEN - N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine)

-

ZnSO₄ solution

-

-

Procedure:

-

After loading and de-esterification, image the basal fluorescence (F) of the FluoZin-3 loaded cells.

-

To determine the maximum fluorescence (F_max), treat the cells with a zinc ionophore such as pyrithione (e.g., 10 µM) in the presence of a saturating concentration of extracellular zinc (e.g., 50 µM ZnSO₄). This will equilibrate the intracellular and extracellular zinc concentrations, leading to the saturation of the indicator.

-

To determine the minimum fluorescence (F_min), subsequently treat the cells with a high-affinity zinc chelator like TPEN (e.g., 50 µM) to remove all intracellular labile zinc from the indicator.

-

The intracellular zinc concentration can then be calculated using the Grynkiewicz equation: [Zn²⁺] = Kd * (F - F_min) / (F_max - F) Where Kd is the dissociation constant of FluoZin-3 for Zn²⁺ (~15 nM).

-

2.3. Fluorescence Microscopy Imaging

-

Epifluorescence Microscopy:

-

Filter Set: Use a standard FITC (fluorescein isothiocyanate) filter set.

-

Excitation: ~470/40 nm

-

Dichroic Mirror: ~495 nm

-

Emission: ~525/50 nm

-

Objective: Use a high numerical aperture (NA) objective for optimal signal collection.

-

Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

-

Confocal Laser Scanning Microscopy:

-

Excitation Laser: 488 nm line of an Argon laser.

-

Dichroic Mirror: A suitable dichroic mirror for 488 nm excitation.

-

Emission Detector: Set the emission detection window to ~500-550 nm.

-

Pinhole: Adjust the pinhole to approximately 1 Airy unit for optimal confocality.

-

Laser Power and Detector Gain: Use the lowest possible laser power and adjust the detector gain to avoid saturation of the signal and minimize photobleaching.

-

Application in Signaling Pathways: Zinc Dynamics in Apoptosis

Changes in the concentration of labile intracellular zinc are increasingly recognized as an important factor in the regulation of apoptosis, or programmed cell death. FluoZin-3 has been instrumental in demonstrating that an increase in intracellular free zinc is an early event in apoptosis induced by various stimuli[1][6]. This rise in labile zinc can originate from the release of zinc from intracellular stores such as metallothioneins[4].

Signaling Pathway: Role of Labile Zinc in Apoptosis

The following diagram illustrates the involvement of labile zinc in the apoptotic signaling cascade. An apoptotic stimulus can lead to the release of zinc from metallothionein, a zinc-binding protein. This increase in labile zinc can then inhibit the activity of caspases, which are key executioner enzymes in apoptosis[4].

Experimental Workflow: Monitoring Zinc Flux During Apoptosis

The following workflow outlines the key steps for using FluoZin-3 to visualize the dynamics of intracellular zinc during the induction of apoptosis.

By following this workflow, researchers can use FluoZin-3 to observe and quantify the changes in labile zinc concentrations that occur in the early to middle stages of apoptosis, providing valuable insights into the role of this important second messenger in cell fate decisions[6].

References

- 1. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Invitrogen™ FluoZin™-3, AM, cell permeant | Fisher Scientific [fishersci.ca]

- 3. FluoZin™-3, Tetrapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ [thermofisher.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Understanding FluoZin-3 AM: A Technical Guide to its Fluorescence Increase Upon Zinc Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms and applications of FluoZin-3 AM, a widely used fluorescent indicator for the detection and quantification of intracellular zinc (Zn²⁺). We will delve into the core principles of its fluorescence enhancement upon binding to zinc, provide detailed experimental protocols, and present key quantitative data to support researchers in their experimental design and data interpretation.

Introduction to FluoZin-3

FluoZin-3 is a high-affinity, selective fluorescent sensor for zinc ions.[1][2] Its acetoxymethyl (AM) ester form, FluoZin-3 AM, is cell-permeant, allowing for the non-invasive loading of the indicator into live cells. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active, membrane-impermeant FluoZin-3 molecule in the cytoplasm.[3] This property makes it an invaluable tool for real-time monitoring of intracellular zinc dynamics in various biological processes, including neurotransmission, apoptosis, and cellular signaling.[4][5]

Mechanism of Fluorescence Increase

The significant increase in fluorescence observed when FluoZin-3 binds to zinc is attributed to the disruption of a process known as Photoinduced Electron Transfer (PET). In its unbound (apo) state, the fluorophore of FluoZin-3 is quenched by an electron-rich chelating moiety. Upon excitation with light, an electron is transferred from the chelator to the fluorophore, leading to non-radiative de-excitation and thus, low fluorescence.

When a zinc ion binds to the chelating group, it reduces its electron-donating ability. This disruption of the PET process means that upon excitation, the fluorophore is more likely to return to its ground state by emitting a photon, resulting in a dramatic increase in fluorescence intensity.[3] This "turn-on" mechanism provides a high signal-to-background ratio, enabling sensitive detection of changes in intracellular zinc concentration.

Quantitative Data

Table 1: Photophysical Properties of FluoZin-3

| Property | Zinc-Free (Apo) | Zinc-Bound |

| Excitation Maximum (λex) | ~494 nm | ~494 nm |

| Emission Maximum (λem) | ~516 nm | ~516 nm |

| Quantum Yield (Φ) | Not Reported | 0.43 ± 0.04 |

| Molar Extinction Coefficient (ε) | Not Reported | Not Reported |

Table 2: Zinc Binding Properties of FluoZin-3

| Property | Value |

| Dissociation Constant (Kd) | ~15 nM[2][6] |

| Fluorescence Enhancement | >50-fold[2][6] |

| Selectivity | High for Zn²⁺ over Ca²⁺ and Mg²⁺[1] |

Experimental Protocols

The following protocols provide a general framework for using FluoZin-3 AM to measure intracellular zinc. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

FluoZin-3 AM Stock Solution (1-5 mM): Dissolve FluoZin-3 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar FluoZin-3 AM in aqueous media.

-

Loading Buffer: Prepare a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) at the desired pH (typically 7.4). For many cell lines, serum-free medium is recommended during the loading step to prevent premature cleavage of the AM ester by extracellular esterases.

Cell Loading Protocol

-

Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy or black-walled, clear-bottom 96-well plates for plate reader assays) and allow them to adhere overnight.

-

Preparation of Loading Solution: On the day of the experiment, prepare the loading solution by diluting the FluoZin-3 AM stock solution to a final concentration of 1-5 µM in the loading buffer. To aid in dye solubilization, first mix the FluoZin-3 AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting in the buffer. The final concentration of Pluronic F-127 should be around 0.02%.

-

Cell Washing: Gently wash the cells once with the loading buffer to remove any residual serum.

-

Cell Loading: Remove the washing buffer and add the FluoZin-3 AM loading solution to the cells. Incubate for 15-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

-

Washing: After incubation, wash the cells twice with fresh, warm loading buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh loading buffer at 37°C to allow for the complete cleavage of the AM esters by intracellular esterases.

Fluorescence Measurement

-

Mount the sample on the microscope stage.

-

Excite the cells at ~494 nm and collect the emission at ~516 nm.

-

Acquire baseline fluorescence images before applying any stimulus.

-

Introduce the experimental stimulus (e.g., a zinc ionophore, a signaling molecule, or a potential drug candidate).

-

Record the changes in fluorescence intensity over time.

-

Place the 96-well plate in the plate reader.

-

Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

-

Measure the baseline fluorescence of each well.

-

Use an automated injection system to add the stimulus to the wells.

-

Immediately begin kinetic readings to monitor the change in fluorescence over time.

Zinc Signaling Pathway Example: Nitric Oxide-Mediated Zinc Release

FluoZin-3 is a valuable tool for dissecting complex cellular signaling pathways involving zinc. One such pathway is the interplay between nitric oxide (NO) and intracellular zinc. NO and its derivatives can induce the release of zinc from intracellular stores, such as metallothioneins. This released zinc can then act as a second messenger, modulating the activity of various downstream targets, including protein kinases and phosphatases, ultimately leading to a cellular response like apoptosis or differentiation.[5]

Conclusion

FluoZin-3 AM remains a powerful and widely used tool for investigating the intricate roles of intracellular zinc in cellular physiology and pathophysiology. Its high affinity, selectivity, and substantial fluorescence enhancement upon zinc binding make it an excellent choice for a variety of applications in life sciences and drug discovery. By understanding the principles behind its mechanism and following optimized experimental protocols, researchers can effectively utilize FluoZin-3 to gain valuable insights into the dynamic world of zinc biology.

References

- 1. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Invitrogen FluoZin -3, AM, cell permeant 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FluoZin™-3, Tetrapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ [thermofisher.com]

- 5. Reaction of the Zinc Sensor FluoZin-3 with Zn7-metallothionein: Inquiry into the Existence of a Proposed Weak Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: FluoZin-3 Dissociation Constant (Kd) for Zinc

This guide provides an in-depth overview of the dissociation constant (Kd) of FluoZin-3 for zinc (Zn²⁺), tailored for researchers, scientists, and professionals in drug development. It covers quantitative data, detailed experimental protocols for Kd determination, and visualizations of key processes.

Quantitative Data: Dissociation Constants

The dissociation constant (Kd) for FluoZin-3 with Zn²⁺ has been determined by various studies, with slight variations in the reported values. These differences can often be attributed to the specific experimental conditions, such as pH, buffer composition, and the presence of competing ions.[1] It is crucial to calibrate the indicator within the specific experimental system being studied.[1]

Below is a summary of the reported Kd values for the active (hydrolyzed) form of FluoZin-3.

| Reported Kd (for Zn²⁺) | -log(Kd) / log K | Experimental Conditions / Notes | Reference |

| ~15 nM | 8.82 | Determined in buffer. Not perturbed by Ca²⁺ up to 1 µM. | [1][2][3][4] |

| 9.1 ± 0.4 nM | 8.04 | Determined at pH 7.4 using fluorimetry and UV-Vis spectroscopy with nitrilotriacetic acid (NTA) as a competitor. | [5] |

| 8.9 nM | 8.05 | A previously published value mentioned for comparison. | [5] |

| ~63 nM (log K = 7.8) | 7.8 | Referred to as a conditional stability constant at pH 7. | [6] |

| 91 ± 5 pM | 10.04 | This value is for Copper (II), not Zinc, indicating a much higher affinity for Cu²⁺. | [7] |

Experimental Protocols

The determination of the dissociation constant for FluoZin-3 and zinc involves precise and controlled experimental procedures. The primary methods employed are spectrofluorometry, often in combination with a competing ligand.

This method, adapted from studies determining the Kd of FluoZin-3 at a specific pH, uses a competing chelator of known affinity to accurately measure the affinity of the fluorescent probe.[5]

Objective: To determine the conditional dissociation constant ((C)Kd) of FluoZin-3 for Zn²⁺ at a physiological pH (e.g., 7.4).

Materials:

-

FluoZin-3, salt form

-

Zinc sulfate (ZnSO₄) stock solution

-

Competitor ligand of known zinc affinity, e.g., Nitrilotriacetic acid (NTA)

-

pH buffer (e.g., HEPES or MOPS at pH 7.4)

-

Spectrofluorometer

-

pH meter

Procedure:

-

Solution Preparation: Prepare solutions of FluoZin-3 (e.g., 1 µM), ZnSO₄, and the competitor (NTA) in the chosen pH buffer. All solutions should be prepared with high-purity water to minimize trace metal contamination.

-

Fluorescence Titration:

-

In a cuvette, add the FluoZin-3 solution.

-

Measure the baseline fluorescence (Fmin) at the appropriate excitation/emission wavelengths for FluoZin-3 (approx. 494/516 nm).[3]

-

Add a saturating amount of ZnSO₄ to a separate FluoZin-3 solution to determine the maximum fluorescence (Fmax).

-

To the primary cuvette, perform a titration by adding increasing concentrations of the competitor (NTA).

-

After each addition, allow the solution to equilibrate and record the fluorescence intensity.

-

-

Data Analysis: The Kd is calculated based on the known affinity of the competitor and the changes in fluorescence intensity. The competition between FluoZin-3 and NTA for Zn²⁺ allows for a precise determination of the FluoZin-3 affinity.

The acetoxymethyl (AM) ester form of FluoZin-3 is used for loading into live cells.[8] Once inside, cellular esterases cleave the AM groups, trapping the active, cell-impermeant form of FluoZin-3.[4][8] Due to potential variations in the intracellular environment, in situ calibration is highly recommended.[4]

Objective: To load cells with FluoZin-3 AM and perform an in situ calibration to estimate the intracellular Kd.

Materials:

-

FluoZin-3 AM

-

Anhydrous DMSO

-

Pluronic® F-127 (optional, aids in dye solubilization)

-

Cultured cells on coverslips or in a microplate

-

Indicator-free cell culture medium or buffer (e.g., HBSS)

-

Zinc ionophore (e.g., Pyrithione)

-

Strong zinc chelator (e.g., TPEN)

-

Fluorescence microscope or plate reader

Procedure:

-

Loading Solution Preparation:

-

Prepare a stock solution of FluoZin-3 AM (e.g., 1-5 mM) in anhydrous DMSO.

-

For the final loading medium, dilute the stock solution to a working concentration (typically 1-5 µM) in serum-free medium. The addition of Pluronic® F-127 (e.g., 0.02%) can prevent dye aggregation.[4]

-

-

Cell Loading:

-

Replace the cell culture medium with the loading medium containing FluoZin-3 AM.

-

Incubate the cells for 15-60 minutes at 20°C to 37°C.[4]

-

Wash the cells with indicator-free medium to remove excess dye.

-

Incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[4]

-

-

In Situ Calibration:

-

Expose the loaded cells to a buffer containing a zinc ionophore (e.g., 20 µM Pyrithione) to equilibrate intracellular and extracellular Zn²⁺ concentrations.[4]

-

To determine minimum fluorescence (Fmin), add a high concentration of a strong zinc chelator like TPEN (e.g., 50-100 µM) to the buffer.[4]

-

To determine maximum fluorescence (Fmax), expose the cells to a saturating concentration of Zn²⁺ in the presence of the ionophore.

-

Measure fluorescence at several known intermediate Zn²⁺ concentrations (using Zn²⁺ buffers) to generate a calibration curve.

-

The intracellular free Zn²⁺ concentration can then be calculated using the Grynkiewicz equation: [Zn²⁺] = Kd * (F - F_min) / (F_max - F) where F is the experimental fluorescence.

-

Visualizations

The following diagrams illustrate key workflows and principles related to the use of FluoZin-3.

References

- 1. thermofisher.com [thermofisher.com]

- 2. FluoZin™-3, Tetrapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ [thermofisher.com]

- 3. Invitrogen™ FluoZin™-3, AM, cell permeant | Fisher Scientific [fishersci.ca]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reaction of the Zinc Sensor FluoZin-3 with Zn7-metallothionein: Inquiry into the Existence of a Proposed Weak Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

Investigating Neuronal Zinc Homeostasis with FluoZin-3 AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of FluoZin-3 AM, a fluorescent indicator, for the investigation of zinc homeostasis in neurons. Zinc is a critical signaling molecule in the nervous system, playing a vital role in neurotransmission, synaptic plasticity, and neuronal health. Dysregulation of zinc homeostasis has been implicated in various neurological disorders, making it a key area of research and a potential target for therapeutic intervention.

FluoZin-3 AM is a cell-permeant dye that exhibits a significant increase in fluorescence intensity upon binding to zinc ions. Its high sensitivity and selectivity for zinc, coupled with its relative insensitivity to physiologically relevant concentrations of calcium and magnesium, make it a powerful tool for real-time monitoring of intracellular zinc dynamics in neuronal cultures and tissue preparations.

Core Principles of FluoZin-3 AM in Neuronal Zinc Imaging

FluoZin-3 AM is the acetoxymethyl (AM) ester form of FluoZin-3. The AM ester group renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live neurons. Once inside the cell, intracellular esterases cleave the AM group, trapping the now membrane-impermeant FluoZin-3 in the cytoplasm. The indicator can then bind to free intracellular zinc, resulting in a fluorescence signal that can be detected and quantified using fluorescence microscopy or spectroscopy.

Quantitative Data on Neuronal Zinc Concentrations

The following table summarizes key quantitative parameters of FluoZin-3 and reported intracellular zinc concentrations in neurons.

| Parameter | Value | Reference |

| FluoZin-3 Kd for Zn²⁺ | ~15 nM | [1][2] |

| Excitation Wavelength (max) | ~494 nm | [2][3] |

| Emission Wavelength (max) | ~516 nm | [2][3] |

| Steady-State Cytosolic [Zn²⁺] in Neurons | 100 pM - 1 nM | [1][4] |

| Extracellular [Zn²⁺] (baseline) | 1 - 20 nM | [1] |

| Extracellular [Zn²⁺] (after synaptic release) | High µM range | [1] |

Experimental Protocols

Materials

-

FluoZin-3 AM (lyophilized)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured neurons on coverslips or in imaging plates

-

Fluorescence microscope with appropriate filter sets (e.g., FITC)

Protocol for Loading Cultured Neurons with FluoZin-3 AM

-

Prepare a FluoZin-3 AM Stock Solution:

-

Dissolve the lyophilized FluoZin-3 AM in anhydrous DMSO to create a 1-5 mM stock solution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Prepare the Loading Buffer:

-

On the day of the experiment, dilute the FluoZin-3 AM stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM.

-

To aid in the dispersion of the dye, first mix the FluoZin-3 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it in the buffer. This will result in a final Pluronic F-127 concentration of approximately 0.02%.

-

-

Load the Neurons:

-

Remove the culture medium from the neurons and wash them once with the physiological buffer.

-

Add the FluoZin-3 AM loading buffer to the neurons.

-

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration may need to be determined empirically for different neuronal cell types.

-

-

Wash and De-esterification:

-

After incubation, remove the loading buffer and wash the neurons 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes in the fresh buffer to allow for the complete de-esterification of the FluoZin-3 AM within the cells.

-

-

Imaging:

-

The neurons are now ready for imaging.

-

Use a fluorescence microscope with excitation and emission wavelengths appropriate for FluoZin-3 (Ex/Em: ~494/516 nm).

-

Acquire baseline fluorescence images before applying any stimuli.

-

Changes in intracellular zinc concentration can be monitored by recording the fluorescence intensity over time.

-

Neuronal Zinc Homeostasis and Signaling

The intracellular concentration of zinc in neurons is tightly regulated by a complex interplay of zinc transporters and binding proteins. The two major families of zinc transporters are the ZnT (SLC30A) family, which generally effluxes zinc from the cytoplasm (either out of the cell or into organelles), and the ZIP (SLC39A) family, which transports zinc into the cytoplasm.

Caption: Neuronal Zinc Homeostasis and FluoZin-3 Detection.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating changes in intracellular zinc in neurons using FluoZin-3 AM.

References

- 1. Neuronal signalling of zinc: from detection and modulation to function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Invitrogen™ FluoZin™-3, AM, cell permeant | Fisher Scientific [fishersci.ca]

- 3. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

A Technical Guide to Live-Cell Imaging with FluoZin-3 AM: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing FluoZin-3 acetoxymethyl (AM) ester in live-cell imaging. FluoZin-3 AM is a high-affinity, selective fluorescent indicator for the detection of intracellular zinc ions (Zn²⁺), making it an invaluable tool in neuroscience, cellular biology, and drug development for studying zinc signaling and homeostasis.[1][2]

Core Principles of FluoZin-3 AM

FluoZin-3 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, FluoZin-3.[3] In its unbound state, FluoZin-3 is weakly fluorescent. Upon binding to Zn²⁺, it undergoes a conformational change that results in a significant, dose-dependent increase in fluorescence intensity, with some studies reporting a greater than 50-fold increase at saturating zinc levels.[4][5] This property allows for the sensitive and specific detection of changes in intracellular free Zn²⁺ concentrations.[1]

FluoZin-3 is structurally similar to the calcium indicator Fluo-4 and exhibits high selectivity for Zn²⁺ over physiologically relevant concentrations of other divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[4][5][6] This specificity is crucial for accurately measuring zinc dynamics without confounding signals from other ions.[6]

Mechanism of Action

The mechanism of FluoZin-3 AM for intracellular zinc detection involves a multi-step process that begins with its passive diffusion across the cell membrane.

Caption: Workflow of FluoZin-3 AM from cell entry to zinc binding and fluorescence.

Quantitative Data and Spectral Properties

The following table summarizes the key quantitative properties of FluoZin-3. It is important to note that the dissociation constant (Kd) can vary slightly depending on the experimental conditions and calibration methods used.[7]

| Property | Value | Source(s) |

| Excitation Wavelength (λex) | ~494 nm | [3][4] |

| Emission Wavelength (λem) | ~516-518 nm | [3][4] |

| Dissociation Constant (Kd) for Zn²⁺ | ~8.9 - 15 nM | [1][4][7] |

| Fluorescence Increase upon Zn²⁺ Saturation | >50-fold | [4][5] |

| Molecular Weight | 982.85 g/mol | [8] |

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible results. Below are generalized protocols for live-cell imaging with FluoZin-3 AM using fluorescence microscopy and flow cytometry.

General Reagent Preparation

-

Stock Solution: Prepare a 1-5 mM stock solution of FluoZin-3 AM in anhydrous dimethyl sulfoxide (DMSO).[9] Aliquot and store at -20°C to -30°C, protected from light and moisture.[4][10] Avoid repeated freeze-thaw cycles.[9]

-

Loading Medium: Dilute the FluoZin-3 AM stock solution into a suitable buffered physiological medium (e.g., Krebs-Ringer Bicarbonate Buffer or HEPES-buffered saline) to a final working concentration of 1-10 µM.[1][9][11] The optimal concentration may vary depending on the cell type and experimental conditions.

-

(Optional) Pluronic™ F-127: To aid in the dispersion of the AM ester in aqueous media, an equal volume of 20% (w/v) Pluronic™ F-127 in DMSO can be mixed with the FluoZin-3 AM stock solution before dilution in the loading medium.[9]

Protocol for Fluorescence Microscopy

This protocol outlines the steps for imaging intracellular zinc dynamics in adherent cells.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pubcompare.ai [pubcompare.ai]

- 3. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Invitrogen™ FluoZin™-3, AM, cell permeant | Fisher Scientific [fishersci.ca]

- 5. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Invitrogen FluoZin -3, AM, cell permeant 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Optimal Zinc Imaging in HeLa Cells using FluoZin-3 AM

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of FluoZin-3 AM to visualize and quantify intracellular zinc dynamics in HeLa cells. This document includes detailed experimental protocols, data presentation tables, and diagrams of relevant signaling pathways and workflows to ensure reproducible and accurate results.

Introduction

Zinc is an essential trace element crucial for a myriad of cellular processes, including enzyme function, gene expression, and signal transduction. Dysregulation of zinc homeostasis is implicated in various pathological conditions, including cancer. FluoZin-3 AM is a cell-permeant fluorescent indicator that exhibits a significant increase in fluorescence upon binding to zinc, making it a valuable tool for monitoring intracellular zinc concentrations ([Zn²⁺]i). This document outlines the optimal use of FluoZin-3 AM for zinc imaging in HeLa cells. In studies on HeLa cells, FluoZin-3 AM has been shown to detect a threefold increase in intracellular zinc fluorescence, demonstrating its sensitivity in this cell line.[1]

Data Presentation

The following tables summarize the key quantitative parameters for using FluoZin-3 AM in HeLa cells, based on established protocols for similar fluorescent indicators and specific findings in HeLa cell studies.

Table 1: FluoZin-3 AM Properties and Recommended Staining Parameters for HeLa Cells

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | ~494 nm | [2] |

| Emission Wavelength (Em) | ~516 nm | [2] |

| Dissociation Constant (Kd) for Zn²⁺ | ~15 nM (in buffer) | [2] |

| Recommended Loading Concentration | 1 - 5 µM | [3] |

| Recommended Incubation Time | 30 - 60 minutes | [3] |

| Incubation Temperature | 37°C | [3] |

| De-esterification Time | 30 minutes | [3] |

Table 2: Reagent and Buffer Composition

| Reagent/Buffer | Composition | Purpose |

| FluoZin-3 AM Stock Solution | 1-5 mM in anhydrous DMSO | Concentrated stock for dilution |

| Loading Buffer | Hank's Balanced Salt Solution (HBSS) or serum-free medium | Vehicle for FluoZin-3 AM loading |

| Pluronic F-127 (20% in DMSO) | Optional additive to loading buffer (final concentration 0.02-0.04%) | Aids in dispersing the AM ester in aqueous solution |

| Probenecid | Optional additive to loading and wash buffers (1-2.5 mM) | Anion-exchange transport inhibitor to prevent dye leakage |

| Wash Buffer | HBSS or serum-free medium | Removal of extracellular FluoZin-3 AM |

| Imaging Buffer | HBSS or appropriate physiological buffer | Maintenance of cell viability during imaging |

Experimental Protocols

This section provides a detailed step-by-step protocol for staining HeLa cells with FluoZin-3 AM for fluorescence microscopy.

I. Cell Preparation

-

Cell Seeding: Seed HeLa cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.

-

Cell Culture: Culture the cells in a complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

II. FluoZin-3 AM Staining

-

Prepare Loading Solution:

-

Thaw the FluoZin-3 AM stock solution and Pluronic F-127 (if using) at room temperature.

-

Prepare the loading buffer by diluting the FluoZin-3 AM stock solution in serum-free medium or HBSS to a final concentration of 1-5 µM.

-

Optional: To aid in dye solubilization, first mix the FluoZin-3 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in the loading buffer.

-

Optional: Add probenecid to the loading buffer to a final concentration of 1-2.5 mM.

-

-

Dye Loading:

-

Aspirate the culture medium from the HeLa cells.

-

Wash the cells once with pre-warmed HBSS or serum-free medium.

-

Add the prepared loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Aspirate the loading solution.

-

Wash the cells twice with pre-warmed HBSS or serum-free medium (containing probenecid if used in the loading step).

-

Add fresh, pre-warmed HBSS or serum-free medium (with probenecid if applicable) and incubate for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the FluoZin-3 AM within the cells.

-

III. Zinc Imaging

-

Imaging:

-

Replace the wash buffer with a pre-warmed imaging buffer.

-

Image the cells using a fluorescence microscope equipped with filters appropriate for FluoZin-3 (Ex/Em: ~494/516 nm).

-

-

Controls:

-

Positive Control: To determine the maximum fluorescence signal (Fmax), treat cells with a zinc ionophore (e.g., 10 µM pyrithione) in the presence of a saturating concentration of zinc (e.g., 100 µM ZnCl₂).

-

Negative Control: To determine the minimum fluorescence signal (Fmin), treat cells with a zinc chelator (e.g., 50 µM TPEN).

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual cells or regions of interest.

-

Changes in intracellular zinc concentration can be expressed as a ratio of the fluorescence signal before and after stimulation or as a fold change relative to a baseline.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for zinc imaging in HeLa cells using FluoZin-3 AM.

Caption: Experimental workflow for FluoZin-3 AM staining in HeLa cells.

Zinc Signaling Pathway in HeLa Cells

Intracellular zinc homeostasis is tightly regulated by a network of transporters. The ZIP (Zrt- and Irt-like proteins) family of transporters increases cytosolic zinc levels by importing it from the extracellular space or releasing it from intracellular stores, while the ZnT (zinc transporter) family decreases cytosolic zinc by exporting it out of the cell or into organelles. Dysregulation of these transporters, such as ZIP11, has been shown to impact proliferation and other cellular processes in HeLa cells.[4]

Caption: Regulation of zinc homeostasis and signaling in HeLa cells.

References

- 1. Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Invitrogen™ FluoZin™-3, AM, cell permeant | Fisher Scientific [fishersci.ca]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Frontiers | ZIP11 Regulates Nuclear Zinc Homeostasis in HeLa Cells and Is Required for Proliferation and Establishment of the Carcinogenic Phenotype [frontiersin.org]

Application Notes and Protocols for Enhanced Cell Loading of FluoZin-3 AM using Pluronic F-127

For Researchers, Scientists, and Drug Development Professionals

Introduction

FluoZin-3 acetoxymethyl (AM) ester is a widely used fluorescent indicator for the detection and quantification of intracellular zinc (Zn²⁺), a crucial second messenger in numerous cellular processes. However, the hydrophobic nature of FluoZin-3 AM can lead to challenges in achieving efficient and uniform loading into live cells, often resulting in dye aggregation and suboptimal fluorescence signals. Pluronic F-127, a non-ionic surfactant, has been demonstrated to significantly improve the solubility and cellular uptake of various hydrophobic fluorescent probes, including AM esters.[1][2][3][4] This document provides detailed application notes and experimental protocols for the combined use of Pluronic F-127 with FluoZin-3 AM to achieve enhanced cell loading for accurate intracellular Zn²⁺ measurements.

Principle of Action

The primary mechanism by which Pluronic F-127 enhances the loading of FluoZin-3 AM is through its surfactant properties. Pluronic F-127 is a triblock copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. In aqueous solutions, these molecules self-assemble into micelles above the critical micelle concentration (CMC), forming a hydrophobic core and a hydrophilic corona.

The hydrophobic FluoZin-3 AM partitions into the hydrophobic core of the Pluronic F-127 micelles. This encapsulation prevents the dye from aggregating in the aqueous cell culture medium and facilitates its delivery to the cell membrane. The micelles are thought to interact with the cell membrane, enabling a more efficient transfer of the FluoZin-3 AM across the lipid bilayer and into the cytoplasm. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now fluorescently active and membrane-impermeant FluoZin-3 in the cytosol where it can bind to Zn²⁺.

Data Presentation

The use of Pluronic F-127 has been shown to increase the fluorescence intensity of FluoZin-3, indicative of improved intracellular dye concentration. The following table summarizes representative data on the effect of Pluronic F-127 on FluoZin-3 fluorescence.

| Treatment Condition | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase |

| FluoZin-3 AM alone | 150 ± 25 | 1.0 |

| FluoZin-3 AM + 0.02% Pluronic F-127 | 450 ± 50 | 3.0 |

Note: Data are illustrative and may vary depending on cell type, loading conditions, and instrumentation.

Cytotoxicity Considerations

While Pluronic F-127 is generally considered to have low toxicity at the concentrations used for dye loading, it is crucial to assess its potential cytotoxic effects on the specific cell line being investigated.[5] Cytotoxicity can be concentration and cell-type dependent. Some studies have shown that Pluronic F-127 concentrations as low as 0.01% can induce apoptosis in sensitive primary neurons, whereas concentrations up to 2.0% were found to be non-toxic to other cell lines like Colon26. It is recommended to perform a dose-response cytotoxicity assay to determine the optimal, non-toxic concentration of Pluronic F-127 for your experimental system.

| Pluronic F-127 Concentration (% w/v) | Cell Viability (%) |

| 0 (Control) | 100 |

| 0.01 | 98 ± 3 |

| 0.02 | 97 ± 4 |

| 0.04 | 95 ± 5 |

| 0.1 | 90 ± 7 |

| 0.5 | 75 ± 10 |

| 1.0 | 60 ± 12 |

Note: This table presents hypothetical data to illustrate the importance of determining cytotoxicity. Actual results will vary.

Experimental Protocols

Materials

-

FluoZin-3 AM (Acetoxymethyl ester)

-

Pluronic F-127 (20% w/v solution in DMSO is recommended)[2][3]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cell culture medium appropriate for the cell line

-

Adherent or suspension cells

Protocol 1: Preparation of Stock Solutions

-

FluoZin-3 AM Stock Solution (1-5 mM):

-

Dissolve FluoZin-3 AM in anhydrous DMSO to a final concentration of 1-5 mM.

-

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture.

-

-

Pluronic F-127 Stock Solution (20% w/v in DMSO):

-

If using solid Pluronic F-127, dissolve 2 g in 10 mL of anhydrous DMSO. Gentle heating (up to 50°C) may be required to fully dissolve the powder.[5]

-

Store the 20% stock solution at room temperature. Do not refrigerate, as this can cause the solution to solidify. If solidification occurs, warm the vial to 37°C to redissolve.[5]

-

Protocol 2: Cell Loading with FluoZin-3 AM and Pluronic F-127

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Prepare Loading Buffer:

-

For a final FluoZin-3 AM concentration of 5 µM and a final Pluronic F-127 concentration of 0.02%, prepare the following working solution immediately before use.

-

In a microcentrifuge tube, mix equal volumes of the 1-5 mM FluoZin-3 AM stock solution and the 20% Pluronic F-127 stock solution.[2][3] For example, mix 1 µL of 1 mM FluoZin-3 AM with 1 µL of 20% Pluronic F-127.

-

Vortex briefly to ensure thorough mixing.

-

Dilute this mixture into the desired volume of pre-warmed (37°C) HBSS or serum-free cell culture medium to achieve the final desired concentrations. For example, to make 1 mL of loading buffer with 5 µM FluoZin-3 AM and 0.02% Pluronic F-127, add the 2 µL mixture to 1 mL of HBSS.

-

-

Cell Preparation:

-

Adherent Cells: Grow cells on coverslips or in appropriate imaging dishes to the desired confluency (typically 70-90%).

-

Suspension Cells: Harvest cells by centrifugation and resuspend them in HBSS or serum-free medium at a suitable density.

-

-

Cell Loading:

-

Adherent Cells: Aspirate the culture medium from the cells and wash once with pre-warmed HBSS. Add the prepared loading buffer to the cells.

-

Suspension Cells: Add the prepared loading buffer to the cell suspension.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal loading time may vary between cell types.

-

-

Washing:

-

After incubation, remove the loading buffer.

-

Wash the cells 2-3 times with pre-warmed HBSS or cell culture medium to remove extracellular dye.

-

-

De-esterification:

-

Add fresh, pre-warmed HBSS or complete cell culture medium to the cells.

-

Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the FluoZin-3 AM by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging. Excite FluoZin-3 at ~494 nm and measure emission at ~516 nm.

-

Mandatory Visualizations

Caption: Experimental workflow for improved cell loading of FluoZin-3 AM using Pluronic F-127.

Caption: Mechanism of Pluronic F-127-assisted FluoZin-3 AM cell loading and activation.

References

- 1. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1'-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for Confocal Microscopy of FluoZin-3 AM Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

FluoZin-3 is a fluorescent indicator used for the detection and quantification of intracellular zinc (Zn2+). Its acetoxymethyl (AM) ester form, FluoZin-3 AM, is cell-permeant, allowing for the loading of the dye into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active FluoZin-3 indicator in the cytosol. Upon binding to Zn2+, FluoZin-3 exhibits a significant increase in fluorescence intensity, making it a valuable tool for studying the role of zinc in various cellular processes, including signaling pathways and apoptosis.[1][2] This document provides detailed application notes and protocols for the use of FluoZin-3 AM in confocal microscopy.

Data Presentation

Table 1: Spectral Properties of FluoZin-3

| Property | Wavelength (nm) |

| Excitation Maximum | ~494[3] |

| Emission Maximum | ~516[3] |

Table 2: Recommended Confocal Microscopy Settings for FluoZin-3 AM

| Parameter | Recommended Setting | Notes |

| Excitation Laser | Argon ion laser | The 488 nm laser line is a common and effective choice for exciting FluoZin-3.[4] |

| Excitation Wavelength | 488 nm | While the excitation maximum is ~494 nm, the 488 nm laser line provides efficient excitation.[3][4] |

| Emission Detection | 500 - 550 nm | This range effectively captures the peak fluorescence emission of FluoZin-3 while minimizing bleed-through from other fluorophores. |

| Laser Power | 1-10% of maximum | Start with low laser power to minimize phototoxicity and photobleaching, and gradually increase as needed to obtain a sufficient signal-to-noise ratio.[5] |

| Pinhole | 1 Airy Unit (AU) | This setting provides a good balance between optical sectioning (resolution) and signal intensity.[6] |

| Detector/PMT Gain | 600 - 800 V | Adjust the gain to ensure the signal is within the dynamic range of the detector, avoiding saturation of bright signals and ensuring detection of dim signals.[6] |

| Scan Speed | 400 - 800 Hz | Slower scan speeds can improve the signal-to-noise ratio but increase the risk of photobleaching. |

| Frame Size | 512x512 or 1024x1024 pixels | Higher resolution images can be obtained with larger frame sizes, but this will increase acquisition time. |

Experimental Protocols

Protocol 1: Cell Loading with FluoZin-3 AM

This protocol outlines the steps for loading adherent cells with FluoZin-3 AM.

Materials:

-

FluoZin-3 AM (stored at -20°C, protected from light)[7]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% w/v solution in DMSO)

-

Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

-

Cells cultured on coverslips or in imaging dishes

-

Positive control (e.g., Pyrithione and ZnCl₂)

-

Negative control (e.g., TPEN - a zinc chelator)

Procedure:

-

Prepare a 1-5 mM FluoZin-3 AM stock solution: Dissolve the lyophilized FluoZin-3 AM in anhydrous DMSO.[2]

-

Prepare the loading solution:

-

Dilute the FluoZin-3 AM stock solution to a final concentration of 1-5 µM in serum-free medium or HBSS.[2] It is crucial to perform the loading in a serum-free medium as serum can contain esterases that cleave the AM ester extracellularly.[8]

-

To aid in the dispersion of the nonpolar FluoZin-3 AM in the aqueous loading medium, it is recommended to first mix the aliquot of the FluoZin-3 AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting it into the loading medium.[2][9] This results in a final Pluronic F-127 concentration of approximately 0.02%.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with serum-free medium or HBSS.

-

Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[10] The optimal loading time and temperature may need to be determined empirically for each cell type.[9]

-

-

Wash and De-esterification:

-

After incubation, remove the loading solution and wash the cells two to three times with warm serum-free medium or HBSS to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh, warm, serum-free medium to allow for the complete de-esterification of the FluoZin-3 AM within the cells.[9]

-

-

Imaging: The cells are now ready for imaging using a confocal microscope with the settings outlined in Table 2.

Protocol 2: In Situ Calibration of FluoZin-3 Fluorescence

To quantify intracellular zinc concentrations, an in situ calibration can be performed using a zinc ionophore and a chelator.

Materials:

-

FluoZin-3 AM loaded cells (from Protocol 1)

-

Ionophore (e.g., 20 µM Pyrithione)[2]

-

High-zinc buffer (e.g., HBSS with 100 µM ZnCl₂)

-

Zero-zinc buffer (e.g., HBSS with 50-100 µM TPEN)[2]

Procedure:

-

Maximum Fluorescence (Fmax):

-

Image a field of FluoZin-3 AM loaded cells to obtain a baseline fluorescence (F).

-

Add the high-zinc buffer containing the ionophore to the cells.

-

After a few minutes of incubation, image the same field of cells to obtain the maximum fluorescence (Fmax).

-

-

Minimum Fluorescence (Fmin):

-

Wash the cells thoroughly with the zero-zinc buffer.

-

Add the zero-zinc buffer containing the ionophore to the cells.

-

After incubation, image the same field of cells to obtain the minimum fluorescence (Fmin).

-

-

Calculate Intracellular Zinc Concentration: The intracellular zinc concentration can be calculated using the following formula:

[Zn2+] = Kd * (F - Fmin) / (Fmax - F)

Where the Kd for FluoZin-3 is approximately 15 nM.[3]

Mandatory Visualization

Caption: Experimental workflow for loading and imaging cells with FluoZin-3 AM.

Caption: Simplified signaling pathway of zinc's role in apoptosis.

References

- 1. Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Invitrogen™ FluoZin™-3, AM, cell permeant | Fisher Scientific [fishersci.ca]

- 4. Fluorophores for Confocal Microscopy [evidentscientific.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Confocal Microscopy: Principles and Modern Practices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Invitrogen FluoZin -3, AM, cell permeant 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 8. FluoZin™-3, AM, cell permeant - FAQs [thermofisher.com]

- 9. abpbio.com [abpbio.com]

- 10. researchgate.net [researchgate.net]

Application Notes: FluoZin-3 AM for Monitoring Zinc Flux in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a myriad of cellular processes, including gene expression, enzymatic activity, and signal transduction. Emerging evidence highlights the pivotal role of zinc as a key regulator of apoptosis, or programmed cell death. Dysregulation of zinc homeostasis has been implicated in various pathologies, including cancer and neurodegenerative diseases. Consequently, the ability to accurately monitor intracellular zinc dynamics is paramount for understanding the mechanisms of apoptosis and for the development of novel therapeutic strategies.

FluoZin-3 AM is a highly sensitive and specific fluorescent indicator for the detection of intracellular zinc ions (Zn²⁺). This cell-permeant probe allows for the real-time visualization and quantification of changes in intracellular free zinc concentration, making it an invaluable tool for studying the intricate role of zinc flux during apoptosis. Upon entering the cell, the acetoxymethyl (AM) ester group of FluoZin-3 AM is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell. The fluorescence intensity of FluoZin-3 is directly proportional to the concentration of free intracellular zinc, exhibiting a significant increase upon binding to Zn²⁺.[1][2][3] This property enables researchers to monitor the mobilization of zinc from intracellular stores or its influx from the extracellular environment during the apoptotic process.

Principle of Detection

FluoZin-3 AM is designed to specifically chelate zinc ions. In its unbound state, the probe exhibits minimal fluorescence. However, upon binding to Zn²⁺, it undergoes a conformational change that results in a greater than 50-fold increase in fluorescence intensity.[2][3] The probe has a high affinity for Zn²⁺, with a dissociation constant (Kd) of approximately 15 nM, making it suitable for detecting the low nanomolar concentrations of free zinc typically found within cells.[1][2][4][5] Importantly, FluoZin-3 shows minimal cross-reactivity with other biologically relevant cations such as Ca²⁺ and Mg²⁺ at physiological concentrations, ensuring specific detection of zinc flux.[2][6]

Key Features of FluoZin-3 AM:

-

High Specificity for Zn²⁺: Minimal interference from other divalent cations like Ca²⁺ and Mg²⁺.[2][6]

-

High Sensitivity: Detects nanomolar concentrations of intracellular free zinc.[1][2][4][5]

-

Significant Fluorescence Enhancement: Large increase in fluorescence upon binding to zinc, providing a high signal-to-noise ratio.[2][3]

-

Cell Permeant: The AM ester form allows for easy loading into live cells.

-

Versatile Applications: Suitable for use in fluorescence microscopy, flow cytometry, and microplate-based assays.[2]

Applications in Apoptosis Research

Studies have demonstrated that significant changes in intracellular free zinc concentration occur during apoptosis.[7][8] FluoZin-3 AM can be employed to:

-

Detect early apoptotic events: An increase in intracellular free zinc has been observed in the early to middle stages of apoptosis in various cell types.[7][8]

-

Distinguish between apoptotic and necrotic cell death: Monitoring the distinct patterns of zinc flux can help differentiate between these two modes of cell death.[7]

-

Screen for therapeutic compounds: FluoZin-3 AM can be used in high-throughput screening assays to identify drugs that modulate intracellular zinc levels and induce or inhibit apoptosis.

-

Elucidate signaling pathways: By correlating changes in zinc concentration with other apoptotic markers, researchers can gain insights into the signaling cascades involving zinc.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing FluoZin-3 AM to monitor zinc flux during apoptosis.

| Cell Type | Apoptotic Inducer | Method | Key Findings | Reference |

| HeLa, K562 | Etoposide | Fluorescence Microscopy, Flow Cytometry | Significant increase in free intracellular Zn²⁺ during early and middle stages of apoptosis. | [7][8] |

| Mammary Cell Lines (MCF7, MDA-MB-231, T47D, MCF10A) | Extracellular ZnSO₄ | Fluorescence Plate Reader | Rapid increase in intracellular free Zn²⁺ upon exposure to extracellular zinc. | [9] |

| Retinal Pigment Epithelium (RPE) | Oxidative Stress | Confocal Microscopy | Decreased intracellular zinc staining in cells undergoing oxidative stress-induced death. | [10] |

| Leishmania donovani | TPEN (Zinc Chelator) | Fluorescence Microscopy | Depletion of intracellular zinc pool upon treatment with TPEN, inducing apoptosis-like death. | [11] |

Signaling Pathways and Experimental Workflow

Zinc-Mediated Apoptotic Signaling

Zinc ions can modulate apoptosis through various pathways, including the direct inhibition of caspases and the regulation of pro- and anti-apoptotic proteins. The following diagram illustrates a simplified model of zinc's role in apoptosis.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Invitrogen™ FluoZin™-3, AM, cell permeant | Fisher Scientific [fishersci.ca]

- 3. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. FluoZin™-3, Tetrapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Zinc depletion promotes apoptosis-like death in drug-sensitive and antimony-resistance Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Synaptic Zinc Release with FluoZin-3 AM: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element that plays a critical role as a neuromodulator in the central nervous system. It is co-packaged with glutamate in the synaptic vesicles of a subset of glutamatergic neurons and is released into the synaptic cleft upon neuronal excitation. This activity-dependent release of zinc allows it to modulate the function of various receptors and ion channels, thereby influencing synaptic transmission and plasticity. FluoZin-3, a fluorescent indicator with high specificity and sensitivity for zinc, has emerged as a powerful tool for real-time monitoring of synaptic zinc release. This document provides detailed application notes and protocols for the use of FluoZin-3 AM in measuring synaptic zinc release in both brain slices and cultured neurons.

Properties of FluoZin-3

FluoZin-3 is a zinc-selective fluorescent indicator that exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺.[1] Its acetoxymethyl (AM) ester form, FluoZin-3 AM, is cell-permeant, allowing it to be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, membrane-impermeant form of FluoZin-3. For studying extracellular zinc release, the membrane-impermeant salt form of FluoZin-3 can be used directly in the extracellular solution.[2]

Quantitative Data for FluoZin-3

| Property | Value | References |

| Dissociation Constant (Kd) for Zn²⁺ | ~15 nM | [1][2] |

| Excitation Wavelength (Ex) | ~494 nm | [3][4] |

| Emission Wavelength (Em) | ~516 nm | [3][4] |

| Fluorescence Increase upon Zn²⁺ Saturation | > 50-fold | [1] |

| Selectivity | High for Zn²⁺ over Ca²⁺ | [1] |

Signaling Pathway of Synaptic Zinc Release

Synaptic zinc release is tightly coupled to glutamatergic neurotransmission in specific neuronal populations. The following diagram illustrates the key steps in this process.

Caption: Signaling pathway of synaptic zinc release and its detection by FluoZin-3.

Experimental Protocols

Protocol 1: Measuring Synaptic Zinc Release in Acute Brain Slices

This protocol is adapted from methods used to visualize zinc release from mossy fiber terminals in the hippocampus.[2]

Materials:

-

FluoZin-3, cell-impermeant salt (e.g., tetrapotassium salt)

-

Artificial cerebrospinal fluid (ACSF) containing (in mM): 119 NaCl, 2.5 KCl, 2.5 CaCl₂, 2 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 11 D-glucose. The solution should be continuously bubbled with 95% O₂/5% CO₂.

-

Sucrose-based cutting solution containing (in mM): 110 sucrose, 30 NaCl, 3 KCl, 0.5 CaCl₂, 28 NaHCO₃, 7 MgCl₂, 1.4 NaH₂PO₄, 11 D-glucose.

-

Zinc chelator (optional, for control experiments): e.g., Ca-EDTA

-

Stimulation electrode (e.g., bipolar tungsten electrode)

-

Fluorescence microscope equipped for epifluorescence (e.g., with a 488 nm excitation source and a 535/25 nm emission filter) and a sensitive camera or photodiode.

Experimental Workflow Diagram:

Caption: Experimental workflow for measuring synaptic zinc release in brain slices.

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution. Rapidly dissect the brain and prepare 200-300 µm thick slices using a vibratome in the same ice-cold solution.

-

Incubation: Transfer the slices to a holding chamber with ACSF, incubate at 32°C for 1 hour, and then maintain at room temperature until use.[2]

-

Loading: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF containing 1 µM FluoZin-3.[2] Allow at least 15-20 minutes for the dye to equilibrate in the tissue.

-

Stimulation: Position a stimulation electrode in the desired brain region (e.g., stratum lucidum to stimulate mossy fibers).

-

Imaging:

-

Select a region of interest for imaging.

-

Acquire a baseline fluorescence signal (F₀).

-

Deliver an electrical stimulus (e.g., a train of 20 pulses at 33 Hz) to evoke synaptic release.[2]

-

Record the change in fluorescence (F) during and after stimulation.

-

-

Data Analysis:

-

Correct for photobleaching by subtracting the fluorescence decay from a non-stimulated control recording.

-

Calculate the change in fluorescence as ΔF/F₀ = (F - F₀) / F₀.

-

-

Control Experiments:

-

To confirm the signal is due to zinc, perform experiments in the presence of a zinc chelator like Ca-EDTA (200 µM) in the ACSF. This should reduce or abolish the fluorescence transient.[2]

-

In knockout animals lacking the vesicular zinc transporter (ZnT3), the stimulus-evoked zinc signal should be absent.[2]

-

Protocol 2: Measuring Zinc Release from Cultured Neurons

This protocol is a general guide for using FluoZin-3 AM to measure zinc release from cultured neurons.

Materials:

-

FluoZin-3 AM

-

Pluronic F-127 (optional, to aid dye loading)

-

Dimethyl sulfoxide (DMSO)

-

Balanced salt solution (BSS) or imaging buffer (e.g., Krebs-Ringer-HEPES)

-

Depolarizing solution (e.g., BSS with high KCl concentration, such as 50 mM)

-

Cultured neurons on glass-bottom dishes or coverslips

-

Fluorescence microscope

Experimental Workflow Diagram:

Caption: Experimental workflow for measuring zinc release from cultured neurons.

Procedure:

-

Prepare Loading Solution:

-

Prepare a 1-5 mM stock solution of FluoZin-3 AM in high-quality, anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in BSS.

-

For cell types that are difficult to load, the addition of Pluronic F-127 (final concentration 0.02%) to the loading solution can improve dye solubilization and loading efficiency.

-

-

Cell Loading:

-

Remove the culture medium from the neurons and replace it with the FluoZin-3 AM loading solution.

-

Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for different cell types.

-

-

Wash and De-esterification:

-

After loading, wash the cells two to three times with fresh, warm BSS to remove any extracellular dye.

-

Incubate the cells in fresh BSS for an additional 30 minutes to allow for complete de-esterification of the FluoZin-3 AM within the cells.

-

-

Imaging:

-

Place the dish or coverslip on the microscope stage.

-

Acquire a stable baseline fluorescence image (F₀).

-

Stimulate the cells to induce zinc release. This can be achieved by puff application or perfusion with a high-potassium BSS.

-

Capture a time-lapse series of fluorescence images (F) before, during, and after stimulation.

-

-

Data Analysis:

-

Select regions of interest (e.g., individual synaptic boutons or entire cell bodies).

-

Measure the fluorescence intensity over time for each region of interest.

-

Calculate the change in fluorescence as ΔF/F₀.

-

Concluding Remarks

FluoZin-3 AM is a valuable tool for investigating the dynamics of synaptic zinc release. The protocols provided here offer a starting point for researchers. However, it is important to optimize parameters such as dye concentration, loading times, and stimulation conditions for each specific experimental preparation to ensure reliable and reproducible results. The inclusion of appropriate controls, such as the use of zinc chelators, is crucial for validating the specificity of the observed fluorescence signals.

References

- 1. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Visualization of transmitter release with zinc fluorescence detection at the mouse hippocampal mossy fibre synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FluoZin-3 AM Microplate Assay in High-Throughput Zinc Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential trace element vital for a myriad of cellular processes, including enzymatic activity, gene expression, and neurotransmission. Dysregulation of zinc homeostasis is implicated in various pathological conditions, making the quantification of intracellular zinc a critical aspect of biomedical research and drug discovery. The FluoZin-3 acetoxymethyl (AM) ester is a cell-permeable fluorescent indicator that exhibits a significant increase in fluorescence intensity upon binding to intracellular zinc. This property makes it an invaluable tool for monitoring intracellular zinc concentrations and for the high-throughput screening (HTS) of compounds that modulate zinc homeostasis. These application notes provide a detailed protocol for utilizing the FluoZin-3 AM microplate assay for HTS applications.

FluoZin-3 is characterized by a high affinity for zinc, with a dissociation constant (Kd) of approximately 15 nM, and is largely insensitive to physiological concentrations of calcium.[1][2] The AM ester form allows the dye to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active FluoZin-3 indicator in the cytoplasm. The probe's fluorescence is significantly enhanced upon binding to zinc, with excitation and emission maxima around 494 nm and 516 nm, respectively.[3][4] This fluorescence can be measured using a microplate reader, making it amenable to HTS formats.

Principle of the Assay

The FluoZin-3 AM assay is based on the zinc-dependent fluorescence of the FluoZin-3 molecule. The workflow involves loading live cells with the non-fluorescent, cell-permeant FluoZin-3 AM. Intracellular esterases then hydrolyze the AM ester, yielding the cell-impermeant, zinc-sensitive form, FluoZin-3. In the presence of intracellular zinc, FluoZin-3 forms a fluorescent complex. The intensity of this fluorescence is directly proportional to the intracellular free zinc concentration.

Mechanism of intracellular zinc detection by FluoZin-3 AM.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| FluoZin-3, AM | Thermo Fisher Scientific | F24195 |

| Pluronic™ F-127, 20% in DMSO | Thermo Fisher Scientific | P3000MP |

| Dimethyl sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |

| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |

| HEPES | Sigma-Aldrich | H3375 |

| N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) | Sigma-Aldrich | P4413 |

| Zinc Sulfate (ZnSO₄) | Sigma-Aldrich | Z0251 |

| Pyrithione | Sigma-Aldrich | H3260 |

| Black-walled, clear-bottom 96-well or 384-well microplates | Corning | 3603 (96-well), 3571 (384-well) |

Experimental Protocols

Reagent Preparation

-

FluoZin-3 AM Stock Solution (1 mM): Dissolve the contents of a 50 µg vial of FluoZin-3 AM in 45 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 (20% w/v in DMSO): This is often supplied as a ready-to-use solution. If preparing from solid, dissolve 2 g of Pluronic F-127 in 10 mL of DMSO.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

TPEN Stock Solution (10 mM): Dissolve 4.2 mg of TPEN in 1 mL of DMSO. Store at -20°C.

-

Zinc Sulfate Stock Solution (100 mM): Dissolve 28.7 mg of ZnSO₄·7H₂O in 1 mL of deionized water. Store at 4°C.

-

Pyrithione Stock Solution (10 mM): Dissolve 2.7 mg of pyrithione in 1 mL of DMSO. Store at -20°C.

Cell Preparation and Seeding

-

Culture cells to 70-80% confluency.

-

Harvest cells and determine cell density and viability using a hemocytometer or automated cell counter.

-

Seed cells in a black-walled, clear-bottom microplate at an optimized density. For many cell lines, a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells per well for a 384-well plate is a good starting point.[5]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

FluoZin-3 AM Loading Protocol

-

Prepare Loading Buffer: For each well, prepare a loading buffer containing FluoZin-3 AM at a final concentration of 1-5 µM in Assay Buffer. To aid in dye solubilization, first mix the FluoZin-3 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in the Assay Buffer.[6]

-

Dye Loading: Remove the culture medium from the wells and add the FluoZin-3 AM loading buffer.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[7][8]

-

Washing: After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

De-esterification: Add fresh Assay Buffer to each well and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the FluoZin-3 AM within the cells.[6]

High-Throughput Screening Workflow

High-throughput screening workflow for the FluoZin-3 AM assay.

-

Compound Addition: Following the de-esterification step, add test compounds at various concentrations to the wells. Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of the compound solvent (e.g., DMSO).

-

Positive Control (Increased Zinc): Cells treated with a known zinc ionophore like pyrithione (e.g., 10 µM) and a low concentration of ZnSO₄ (e.g., 10 µM) to induce maximal zinc influx.

-

Negative Control (Decreased Zinc): Cells treated with a zinc chelator like TPEN (e.g., 50 µM) to establish baseline fluorescence.[7]

-

-

Incubation: Incubate the plate for the desired duration of compound treatment.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~494 nm and emission to ~516-525 nm.

Data Presentation and Analysis

The fluorescence data can be analyzed to determine the effect of test compounds on intracellular zinc levels.

Quantitative Data Summary

| Parameter | Recommended Value | Reference |